Tephrosin Tephrosin Tephrosin is a member of the class of rotenones that is 13,13a-dihydro-3H-chromeno[3,4-b]pyrano[2,3-h]chromen-7(7aH)-one substituted with geminal methyl groups at position 3, hydroxy group at position 7a and methoxy groups at positions 9 and 10 (the 7aR,13aR stereoisomer). It is isolated from the leaves and twigs of Antheroporum pierrei and exhibits antineoplastic and pesticidal activities. It has a role as a pesticide, an antineoplastic agent and a metabolite. It is an organic heteropentacyclic compound, an aromatic ether, a cyclic ketone and a member of rotenones.
Tephrosin is a natural product found in Derris elliptica, Mundulea sericea, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 76-80-2
VCID: VC21344240
InChI: InChI=1S/C23H22O7/c1-22(2)8-7-12-15(30-22)6-5-13-20(12)29-19-11-28-16-10-18(27-4)17(26-3)9-14(16)23(19,25)21(13)24/h5-10,19,25H,11H2,1-4H3/t19-,23-/m1/s1
SMILES:
Molecular Formula: C23H22O7
Molecular Weight: 410.4 g/mol

Tephrosin

CAS No.: 76-80-2

Cat. No.: VC21344240

Molecular Formula: C23H22O7

Molecular Weight: 410.4 g/mol

* For research use only. Not for human or veterinary use.

Tephrosin - 76-80-2

CAS No. 76-80-2
Molecular Formula C23H22O7
Molecular Weight 410.4 g/mol
IUPAC Name (1R,14R)-14-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one
Standard InChI InChI=1S/C23H22O7/c1-22(2)8-7-12-15(30-22)6-5-13-20(12)29-19-11-28-16-10-18(27-4)17(26-3)9-14(16)23(19,25)21(13)24/h5-10,19,25H,11H2,1-4H3/t19-,23-/m1/s1
Standard InChI Key AQBZCCQCDWNNJQ-AUSIDOKSSA-N
Isomeric SMILES CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@]4(C3=O)O)OC)OC)C
Canonical SMILES CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)C

Chemical Properties and Structure

Tephrosin is a natural rotenoid isoflavonoid isolated from the plant Tephrosia vogelii . This bioactive compound belongs to the taxonomic classification of phenylpropanoids and polyketides, specifically categorized under isoflavonoids, rotenoids, and rotenones .

Physical and Chemical Characteristics

The following table summarizes the key physical and chemical properties of tephrosin:

PropertyValue
Chemical FormulaC₂₃H₂₂O₇
Molecular Weight410.40-410.42 g/mol
Physical AppearanceYellow Solid
Purity>95% by ¹H NMR
Density1.3±0.1 g/cm³
Boiling Point623.4±55.0 °C at 760 mmHg
Melting Point198° (218-220°)
SolubilityNot fully characterized
Storage Conditions-20°C
Shipping ConditionsRoom temperature

Table 1: Physical and chemical properties of tephrosin

Structural Identifiers

Tephrosin's complex structure can be identified through several standardized chemical identifiers:

Identifier TypeValue
IUPAC Name(1R,14R)-14-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one
SMILES (Canonical)CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)C
SMILES (Isomeric)CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@]4(C3=O)O)OC)OC)C
InChI KeyAQBZCCQCDWNNJQ-AUSIDOKSSA-N
CAS Number76-80-2

Table 2: Structural identifiers of tephrosin

Alternative Nomenclature

Tephrosin is known by several synonyms in scientific literature, including hydroxydeguelin, deguelinol I, and (-)-TEPHROSIN .

Biological Activities

Anticancer Properties

Tephrosin has demonstrated significant anticancer activities across multiple cancer types. Natural rotenoids display a wide range of biological activities, and tephrosin specifically has shown promising anticancer effects .

Mechanisms of Anticancer Activity

Research has revealed several mechanisms through which tephrosin exhibits its anticancer effects:

  • Induction of caspase-independent apoptosis

  • Internalization and degradation of inactivated EGFR and ErbB2 in human colon cancer cells

  • Inhibition of both ligand-induced and constitutive phosphorylation of EGFR, ErbB2, and ErbB3

  • Suppression of downstream signaling molecules activation, including Akt and Erk1/2 mitogen-activated protein kinase (MAPK)

  • Elevation of intracellular reactive oxygen species (ROS) levels

  • Depletion of intracellular glutathione (GSH) levels in a dose-dependent manner

  • Induction of mitochondrial membrane potential depolarization and subsequent cytochrome c release

  • DNA damage as evidenced by increased tail DNA and phosphorylation of H2AX

Antimicrobial Activity

Studies have demonstrated that tephrosin possesses antibacterial properties. When evaluated against four pathogenic bacterial strains—Staphylococcus aureus S33 R4, Bacillus subtilis subsp. subtilis str. 168, Escherichia coli TISTR 780, and Salmonella typhi Ty 21a—tephrosin showed moderate antibacterial activity specifically against E. coli with minimum inhibitory concentration (MIC) values of 25 μg/mL and minimum bactericidal concentration (MBC) values of 100 μg/mL .

Traditional Uses

Plants from the Tephrosia genus, which contain tephrosin, have been used traditionally for managing fungal and bacterial diseases . These plants have applications in treating various conditions including rheumatic pains, syphilis, dropsy, stomach ache, diarrhea, asthma, and respiratory disorders, among others .

Research Findings on Cancer Cell Models

Effects on Colon Cancer

Tephrosin has been studied extensively in colon cancer models. In HT-29 human colon cancer cells, tephrosin treatment (0-10μM) inhibited both ligand-induced and constitutive phosphorylation of EGFR, ErbB2, and ErbB3, while simultaneously suppressing the activation of downstream signaling molecules such as Akt and Erk1/2 mitogen-activated protein kinase (MAPK) .

Pancreatic Cancer Studies

Recent research has demonstrated tephrosin's significant activity against pancreatic cancer cells, which is particularly notable given that pancreatic cancer is the fourth leading cause of cancer-related death worldwide with a 5-year survival rate of less than 10% .

In Vitro Studies

Tephrosin potently suppressed cell viability in various cancer cell lines and specifically promoted apoptosis of PANC-1 and SW1990 pancreatic cancer cells, as evidenced by enhanced cleavage of caspase-3/-9 and PARP . The compound increased the production of intracellular reactive oxygen species (ROS) and led to mitochondrial membrane potential depolarization and subsequent cytochrome c release .

Importantly, researchers found that intracellular ROS production appears essential for the anticancer activity of tephrosin, as alleviation of ROS production by ROS scavengers weakened the apoptotic effects of tephrosin .

In Vivo Studies

In PANC-1 xenografted nude mice, tephrosin demonstrated potent antitumor activity with low toxicity . Mice were treated with intraperitoneal injection of tephrosin (10 mg/kg and 20 mg/kg) daily for two weeks. The high-dose tephrosin (20 mg/kg) significantly reduced tumor growth in vivo, achieving a 60.2% reduction compared to vehicle administration .

During the treatment period, no obvious body weight changes were observed, suggesting low toxicity of tephrosin . Additionally, H&E staining of important organs, including liver, heart, kidney, lung, and spleen, revealed no observable pathological changes, further supporting the compound's favorable safety profile .

Sources and Extraction Methods

Natural Sources

Tephrosin is primarily isolated from Tephrosia vogelii Hook.f. (seeds) . The Tephrosia genus, belonging to the Leguminosae family (Fabaceae), generally produces a variety of secondary metabolites including fatty acids, sesquiterpenes, steroids, saponins, flavonoids, isoflavonoids, and rotenoids .

Extraction and Purification

Isolation of tephrosin typically involves multiple chromatographic techniques. In research settings, the compound has been isolated using vacuum liquid chromatography and radial chromatography . More detailed extraction protocols have included column chromatography on Sephadex LH-20 columns and preparative HPLC with methanol-water gradient elution .

Predicted Biological Targets

Computational predictions suggest that tephrosin may interact with several biological targets, although these require experimental validation:

Predicted TargetProteinProbability
DNA-(apurinic or apyrimidinic site) lyaseP2769596.67%
Nuclear factor NF-kappa-B p105 subunitP1983894.48%
Cathepsin DP0733992.66%
Proteasome component C5P2061892.05%
Kruppel-like factor 5Q1388790.76%

Table 3: Predicted biological targets of tephrosin via computational methods

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator